

# Spectroscopic Profile of 6-Bromo-4-chloro-2-methylquinazoline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Bromo-4-chloro-2-methylquinazoline

Cat. No.: B1278183

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **6-Bromo-4-chloro-2-methylquinazoline**. The information presented herein is crucial for the unambiguous identification and characterization of this molecule, which serves as a valuable building block in medicinal chemistry and materials science. This document compiles available spectroscopic data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

## Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **6-Bromo-4-chloro-2-methylquinazoline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **6-Bromo-4-chloro-2-methylquinazoline**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.13	d	2.0	H-5
7.91	dd	8.8, 2.0	H-7
7.69	d	8.8	H-8
2.80	s	-	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **6-Bromo-4-chloro-2-methylquinazoline**

Chemical Shift ( $\delta$ ) ppm	Assignment
163.8	C-2
159.9	C-4
150.9	C-8a
139.2	C-7
130.4	C-5
128.8	C-8
123.6	C-6
121.1	C-4a
22.8	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

## Mass Spectrometry (MS)

Experimental mass spectrometry data for **6-Bromo-4-chloro-2-methylquinazoline** is not readily available in the public domain. However, predicted mass spectral information can be a useful tool for identification.

Table 3: Predicted Mass Spectrometry Data for **6-Bromo-4-chloro-2-methylquinazoline** (C<sub>9</sub>H<sub>6</sub>BrClN<sub>2</sub>)

Adduct	Predicted m/z
[M+H] <sup>+</sup>	256.9476
[M+Na] <sup>+</sup>	278.9295

## Infrared (IR) Spectroscopy

Experimental infrared spectroscopy data for **6-Bromo-4-chloro-2-methylquinazoline** is not readily available in the public domain. Characteristic absorption bands would be expected for the quinazoline ring system and the C-Br and C-Cl bonds.

## Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of purified **6-Bromo-4-chloro-2-methylquinazoline**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (General):

- Spectrometer: 400 MHz NMR Spectrometer
- Nuclei: <sup>1</sup>H and <sup>13</sup>C
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K

- $^1\text{H}$  NMR:
  - Pulse Program: Standard single-pulse sequence (e.g., zg30)
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-180 ppm)

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Reference the spectra to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta\text{H} = 7.26$  ppm,  $\delta\text{C} = 77.16$  ppm).

## Mass Spectrometry (MS)

#### Sample Preparation (for Electrospray Ionization - ESI):

- Prepare a stock solution of **6-Bromo-4-chloro-2-methylquinazoline** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  with the same solvent.

#### Instrument Parameters (General for ESI-MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Capillary Voltage: 3-4 kV
- Cone Voltage: 20-40 V
- Source Temperature: 100-150 °C
- Desolvation Temperature: 250-350 °C
- Mass Range: m/z 50-500

## Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond, germanium) is clean.
- Place a small amount of the solid **6-Bromo-4-chloro-2-methylquinazoline** sample directly onto the ATR crystal.
- Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

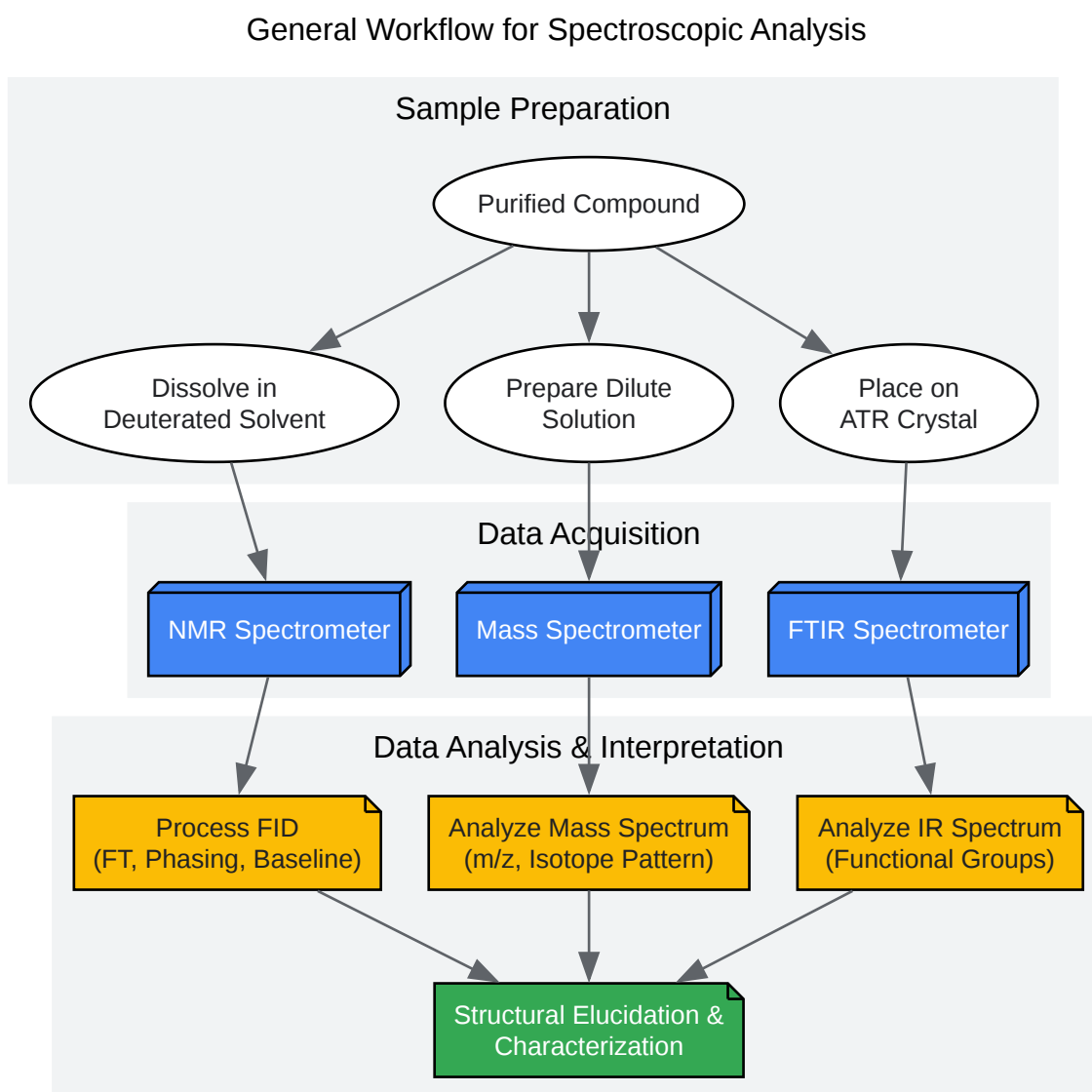
Instrument Parameters (General for FTIR-ATR):

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
- Accessory: Attenuated Total Reflectance (ATR)
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32

- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

## Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **6-Bromo-4-chloro-2-methylquinazoline**.



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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)